![molecular formula C15H15ClN4OS B2709350 (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207061-63-9](/img/structure/B2709350.png)
(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzo[d]thiazol ring, which is a fused ring system containing a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and benzo[d]thiazol rings suggests that the compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups .Scientific Research Applications
- The nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid called CDs@NBD .
- Researchers have explored its applications in developing innovative therapies for inflammatory skin disorders and targeting specific proteins, such as PDK1, in anticancer agents .
Fluorescent Probes and Sensors
Medicinal Chemistry
Regiocontrolled Synthesis of Imidazoles
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-8-5-6-10(16)13-11(8)19(3)15(22-13)18-14(21)12-9(2)7-17-20(12)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHADQXAGFLOAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=C(C=NN3C)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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